molecular formula C₇H₉NO₄S₂ B1145749 Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate CAS No. 317815-81-9

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Cat. No.: B1145749
CAS No.: 317815-81-9
M. Wt: 235.28
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Description

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (CAS: 480-430-7) is a thiophene derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 4, a methyl (-CH₃) group at position 5, and a methyl ester (-COOCH₃) at position 3 of the thiophene ring. This compound is of interest in pharmaceutical and materials science due to its unique substitution pattern, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUFKOKLHCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028524
Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
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Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317815-81-9
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester
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Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
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Record name 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester
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Preparation Methods

Sulfonation of the Thiophene Ring

Sulfonation of the thiophene ring is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic substitution at the 4-position of the thiophene ring, facilitated by the electron-donating methyl group at the 5-position. The carboxylate ester at the 3-position directs sulfonation to the para position relative to the methyl group.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Dichloromethane or chloroform (inert, polar aprotic)

  • Stoichiometry: 1.2 equivalents of ClSO₃H per thiophene derivative

The resultant sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride intermediate.

Key Data:

ParameterValue
Yield of sulfonyl chloride78–85%
Purity (HPLC)≥95%

Amination of the Sulfonyl Chloride

The sulfamoyl group is introduced via nucleophilic substitution of the chloride in the sulfonyl chloride intermediate using ammonia (NH₃) . This step is critical for establishing the -SO₂NH₂ moiety.

Reaction Mechanism

The amination proceeds through a two-step mechanism:

  • Nucleophilic Attack: Ammonia attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion.

  • Proton Transfer: A second equivalent of ammonia deprotonates the intermediate, forming the sulfonamide.

Reaction Conditions:

  • Temperature: 25–30°C (room temperature)

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Ammonia Source: Anhydrous NH₃ gas or aqueous NH₃ (28%)

Optimization Notes:

  • Excess ammonia (2.5–3.0 equivalents) ensures complete conversion.

  • Catalytic amounts of imidazole derivatives (e.g., N-methylimidazole) enhance reaction rates by stabilizing transition states.

Key Data:

ParameterValue
Yield after amination70–75%
Isolated Purity≥90%

Alternative Pathways and Comparative Analysis

While the sulfonyl chloride route is predominant, alternative methods have been explored to improve efficiency or circumvent harsh reagents.

Direct Sulfamoylation via Sulfamic Acid

Sulfamic acid (H₂NSO₃H) can directly introduce the sulfamoyl group onto the thiophene ring under acidic conditions. However, this method suffers from lower regioselectivity and competing side reactions, such as over-sulfonation.

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid

  • Temperature: 60–70°C

  • Yield: 50–55%

Metal Cyanate-Mediated Synthesis

A patent-pending method employs sodium cyanate (NaOCN) and N-alkylimidazole to generate a sulfonyl isocyanate intermediate, which is subsequently hydrolyzed to the sulfonamide. This approach avoids gaseous ammonia and achieves higher yields (75–80%) but requires stringent moisture control.

Key Comparison:

MethodYieldPurityComplexity
Sulfonyl Chloride + NH₃70–75%≥90%Moderate
Direct Sulfamoylation50–55%85–90%Low
NaOCN/Imidazole Route75–80%≥95%High

Industrial-Scale Considerations

For large-scale production, the sulfonyl chloride pathway is favored due to its scalability and reproducibility. Critical factors include:

Solvent Selection

  • Polar Aprotic Solvents: THF and acetonitrile facilitate reagent solubility and intermediate stabilization.

  • Cost-Effectiveness: Dichloromethane is preferred for sulfonation due to low cost and ease of removal.

Waste Management

  • Chloride Byproducts: Generated HCl and SO₂ require neutralization with aqueous NaOH.

  • Ammonia Recovery: Closed-loop systems capture excess NH₃ for reuse, reducing environmental impact .

Chemical Reactions Analysis

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, which influence its reactivity and binding affinity with other molecules . These interactions are crucial for its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate and related thiophene esters:

Compound Name CAS Number Substituents (Thiophene Ring) Molecular Weight (g/mol) Calculated XLogP³ Hydrogen Bond Donors/Acceptors Key Applications/Properties
This compound 480-430-7 4-SO₂NH₂, 5-CH₃, 3-COOCH₃ 247.3 ~1.2 2 donors (NH₂), 5 acceptors Pharmaceutical intermediates
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate 104386-68-7 4-Cl, 3-OH, 5-SCH₃, 2-COOCH₃ 238.7 3.5 1 donor (OH), 5 acceptors High lipophilicity, complex packing
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate 4-CH₃, 5-COCH₃, 2-SC(S)NCH₃, 3-COOCH₂CH₃ Reactivity studies via CS₂ reactions
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃, 2-COOCH₃ 2 donors (NH₂), 3 acceptors Research applications in organic synthesis

Key Observations :

  • Polarity and Solubility : The sulfamoyl group in the target compound increases polarity compared to methylsulfanyl (SCH₃) or acetyl (COCH₃) substituents, leading to lower XLogP³ (~1.2 vs. 3.5 for the chloro-hydroxy analog) . This enhances aqueous solubility, critical for bioavailability in drug candidates.
  • Hydrogen Bonding: The sulfamoyl group acts as both a donor (NH₂) and acceptor (SO₂, ester carbonyl), enabling stronger intermolecular interactions than non-polar groups like SCH₃ or CH₃. This may influence crystal packing or binding to biological targets.
  • Synthesis Complexity: Sulfamoyl incorporation often requires controlled conditions (e.g., sulfamoyl chloride reactions), whereas acetyl or amino groups are introduced via simpler acylations or aminations .

Physicochemical Properties

  • Molecular Weight : The target compound (247.3 g/mol) is heavier than Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (238.7 g/mol) due to the sulfamoyl group’s larger atomic composition .

Research and Application Insights

  • Pharmaceutical Potential: Sulfamoyl-containing thiophenes are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic carboxylate or phosphate groups . In contrast, methylsulfanyl or chloro derivatives are more common in agrochemicals.
  • Crystallography : The sulfamoyl group’s hydrogen-bonding capacity may lead to distinct crystal motifs. Tools like SHELXL and Mercury are used to analyze such structures, though direct evidence for this compound is lacking .

Biological Activity

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfamoyl group and a carboxylate group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, although comprehensive research on its specific mechanisms of action remains limited.

  • Molecular Formula : C₇H₉N₁O₄S₂
  • Molecular Weight : Approximately 235.28 g/mol
  • Structural Features : The compound features a thiophene ring with a sulfamoyl and carboxylate group, contributing to its chemical reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research into the biological activity of MMSTC suggests several potential therapeutic applications:

  • Antimicrobial Properties : Preliminary studies indicate that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.
  • Interactions with Biomolecules : Initial findings suggest that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.

Although the precise mechanism of action for MMSTC is not fully elucidated, several hypotheses have been proposed based on its structural characteristics:

  • Enzyme Inhibition : The sulfonyl group in MMSTC may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
  • Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMSTC, it can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylateAminosulfonyl group instead of sulfamoylPotentially different biological activity due to amino substitution
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl esterLacks methyl group on thiopheneMay exhibit different solubility and reactivity
3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl esterContains an aminosulfonyl groupDistinct reactivity patterns due to different substituents

The unique combination of functional groups in MMSTC distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on MMSTC are lacking, related research provides insights into its potential applications:

  • Preclinical Studies : Investigations into similar thiophene derivatives have shown promising results in antimicrobial and anticancer activities. These findings suggest that MMSTC could be explored for similar therapeutic effects .
  • Biochemical Interaction Studies : Ongoing research aims to elucidate how MMSTC affects cellular functions through interactions with proteins and nucleic acids. This could pave the way for its application in drug development.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves electrophilic substitution starting with 5-methyl-4-thiophenemethanol. Concentrated sulfuric acid facilitates hydroxyl group activation, followed by reaction with sulfamic acid to introduce the sulfamoyl group. Key parameters include:

  • Temperature : Maintain below 80°C to prevent decomposition of intermediates .
  • Solvent : Use anhydrous ethanol or chloroform to enhance reaction efficiency .
  • Catalysts : Triethylamine (TEA) or dimethylformamide (DMF) improves nucleophilic substitution rates . Yield optimization requires monitoring via thin-layer chromatography (TLC) and quenching side reactions with ice baths .

Q. Which analytical techniques are most effective for characterizing this compound and validating purity?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thiophene ring (e.g., sulfamoyl at C4, methyl at C5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (235.28 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and hydrogen-bonding networks . Purity ≥95% is achievable via recrystallization from ethanol .

Q. How does the compound’s stability under varying conditions impact experimental design?

Stability data guide storage and reaction protocols:

  • Thermal Stability : Decomposes above 150°C; heating steps must be brief and below this threshold .
  • Solubility : Prefer polar aprotic solvents (DMF, DMSO) for long-term stability. Avoid aqueous solutions due to hydrolysis risks .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfamoyl group .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2) with cellular viability assays (MTT) to confirm specificity .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., sulfonic acid derivatives) that may modulate activity .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock, Schrödinger) and MD simulations elucidate binding modes:

  • Sulfamoyl Group : Forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
  • Thiophene Ring : Engages in π-π stacking with aromatic amino acids (e.g., Phe518) . Validate predictions with mutagenesis studies or Isothermal Titration Calorimetry (ITC) .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Crystallization hurdles (e.g., polymorphism) require tailored approaches:

  • Solvent Screening : Use vapor diffusion with 2:1 ether:hexane to induce slow nucleation .
  • Additives : Add 5% DMSO to reduce surface tension and improve crystal quality .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for synchrotron data collection .

Comparative Analysis

Q. How does this compound compare to structurally analogous thiophene derivatives in reactivity and bioactivity?

CompoundKey DifferencesReactivity/Bioactivity Implications
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylateAmino vs. sulfamoyl groupHigher solubility but reduced enzyme affinity
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl esterLacks methyl group at C5Lower thermal stability; altered π-stacking
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylateChlorosulfonyl groupEnhanced electrophilicity for nucleophilic substitution

Methodological Recommendations

Q. What experimental protocols minimize decomposition during functional group transformations (e.g., sulfamoyl to sulfonamide)?

  • Low-Temperature Reactions : Conduct substitutions at –20°C in anhydrous THF .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates .
  • Workup : Quench reactions with ice-cold ammonium chloride to stabilize products .

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